Flubrotizolam
Description
Chemical Identity: 2-Bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine (IUPAC name), also known as flubrotizolam (trade name "fanax" or "JYI-73"), is a synthetic thieno-triazolo-diazepine derivative. Its molecular formula is C₁₅H₁₀BrFN₄S (monoisotopic mass: 375.979 g/mol) .
Properties
IUPAC Name |
4-bromo-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZDBDBHBXLWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)Br)C(=NC2)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206503 | |
| Record name | Flubrotizolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57801-95-3 | |
| Record name | Flubrotizolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057801953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flubrotizolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUBROTIZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWK85P59MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flubrotizolam involves several steps, starting with the preparation of the core thienotriazolodiazepine structure. The process typically includes:
Formation of the Thieno Ring: This involves the cyclization of appropriate precursors to form the thieno ring structure.
Introduction of the Triazolo Ring: The triazolo ring is introduced through a series of reactions involving nitrogen-containing reagents.
Bromination and Fluorination: The final steps involve the bromination and fluorination of the compound to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would be optimized for efficiency, cost-effectiveness, and safety, adhering to stringent regulatory standards.
Chemical Reactions Analysis
Cyclization and Ring Formation
The thienotriazolodiazepine core is constructed through sequential cyclization:
-
Thieno ring formation : Reaction of 2-amino-3-(o-chlorobenzoyl)thiophene with chloroacetyl chloride yields intermediates that cyclize under ammonia treatment .
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Triazolo ring closure : A diazepine intermediate undergoes cyclization with triazole-forming agents (e.g., hydrazine derivatives) .
Key Conditions :
Metabolic Reactions
This compound undergoes hepatic metabolism primarily via CYP3A4-mediated oxidation . Key metabolic pathways include:
These pathways are critical for understanding its pharmacokinetics and detection in biological samples .
Fragmentation Under Analytical Conditions
In mass spectrometry, this compound exhibits characteristic fragmentation:
Functional Group Transformations
Oxidation :
-
Reagents : Potassium permanganate or chromium trioxide.
-
Effect : Hydroxylation of the methyl group or diazepine ring .
Reduction :
-
Reagents : Sodium borohydride or lithium aluminum hydride.
Stability and Degradation
This compound is stable under standard storage conditions but degrades under strong acidic or alkaline conditions. Hydrolysis of the triazolo ring is observed at elevated temperatures .
Tables of Reaction Conditions and Outcomes
Table 1: Key Synthetic Reactions
| Step | Reagents | Solvent | Temperature | Product |
|---|---|---|---|---|
| Bromination | Br₂, CHCl₃ | Chloroform | Reflux | Brominated thieno intermediate |
| Cyclization | NH₃, HCl | Methanol | Room temperature | Thienodiazepine core |
Table 2: Metabolic Fragmentation Pathways
| Fragment m/z | Formula | Proposed Pathway |
|---|---|---|
| 243.0511 | C₁₄H₁₀FNS⁺● | Diazepine ring contraction |
| 266.0955 | C₁₅H₁₁FN₄⁺● | Loss of bromosulfanyl radical |
Scientific Research Applications
Flubrotizolam has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of benzodiazepines and their derivatives.
Biology: Researchers investigate its effects on the central nervous system, particularly its interaction with GABA-A receptors.
Medicine: Although not approved for medical use, it serves as a reference compound in pharmacological studies.
Industry: It is utilized in the development of new sedative and anxiolytic agents.
Mechanism of Action
Flubrotizolam exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is a chloride ion channel that, when activated by the neurotransmitter gamma-aminobutyric acid (GABA), inhibits neuronal activity. This compound enhances the binding of GABA to the GABA-A receptor, increasing the influx of chloride ions into neurons and resulting in hyperpolarization. This leads to a reduction in neuronal excitability, producing sedative and anxiolytic effects .
Comparison with Similar Compounds
Structural Features :
- Core framework: A thieno[3,2-f]triazolo[4,3-a]diazepine scaffold with a bromine atom at position 2, a 2-fluorophenyl group at position 4, and a methyl group at position 9 .
- Key differences from brotizolam : The phenyl ring at position 4 carries a fluorine substituent instead of chlorine .
Pharmacological Classification: Flubrotizolam is a designer benzodiazepine (DBZD), marketed as a "research chemical" or misbranded as counterfeit pharmaceuticals (e.g., fake Xanax®).
Structural and Pharmacological Comparisons
The following table summarizes key structural and functional differences between this compound and related compounds:
Key Findings :
Halogen Substitution Effects: this compound’s fluorine at the phenyl ring (vs. Brotizolam’s chlorine substituent contributes to its higher molecular weight and slightly longer elimination half-life (4–6 hrs vs. This compound’s unconfirmed kinetics) .
Receptor Binding and Potency :
- Brotizolam exhibits IC₅₀ = 1.0 nM for benzodiazepine receptors, surpassing diazepam (IC₅₀ = 10 nM) in affinity . This compound’s binding data are unavailable but hypothesized to be comparable or higher due to fluorine’s electronic effects .
- Both compounds show rapid blood-brain barrier penetration, with effects manifesting within 15–30 minutes .
Metabolic Pathways :
- Brotizolam undergoes hydroxylation (positions 6 and 9) to inactive metabolites, minimizing prolonged sedation .
- This compound’s metabolism is unstudied, but fluorine’s resistance to oxidation may reduce first-pass metabolism, increasing bioavailability .
In contrast, this compound’s unregulated status raises concerns about adulteration and overdose risks . Brotizolam’s muscle relaxant effects occur only at supratherapeutic doses, whereas this compound’s potency may lower the threshold for motor impairment .
Biological Activity
2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, commonly known as Flubrotizolam , is a synthetic compound belonging to the thienotriazolodiazepine class. This compound is structurally related to benzodiazepines and is recognized for its potent sedative and anxiolytic effects . This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
- Molecular Formula : C₁₅H₁₀BrFN₄S
- Molecular Weight : 377.234 g/mol
- CAS Number : 57801-95-3
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀BrFN₄S |
| Molecular Weight | 377.234 g/mol |
| LogP | 3.325 |
| PSA | 71.31 Ų |
This compound acts primarily as a positive allosteric modulator of the GABA-A receptors in the central nervous system. By enhancing the effects of the neurotransmitter GABA (gamma-aminobutyric acid), it promotes sedation and anxiolysis . The biochemical pathways affected by this compound are predominantly linked to the GABAergic system , which plays a crucial role in regulating neuronal excitability throughout the nervous system.
Pharmacokinetics
This compound undergoes hepatic metabolism primarily through the CYP450 enzyme family , particularly by CYP3A4 . The compound exhibits a short duration of action, typically lasting between 5 to 8 hours in laboratory settings.
Biological Activity and Effects
Research indicates that this compound has significant effects on anxiety and sedation:
- Sedative Effects : this compound has been shown to induce sedation effectively in various animal models.
- Anxiolytic Properties : Studies highlight its potential use in reducing anxiety levels comparable to traditional benzodiazepines.
Case Studies
- Animal Model Studies : In controlled studies involving rodents, this compound demonstrated a marked reduction in anxiety-like behaviors as measured by elevated plus maze tests and open field tests.
- Human Subject Research : Although limited due to its status as a designer drug, anecdotal evidence from users suggests that this compound produces effects similar to those of established benzodiazepines, including relaxation and reduced anxiety.
Safety and Toxicology
While specific toxicity data for this compound is limited, compounds within the thienotriazolodiazepine class have been associated with risks such as dependence and withdrawal symptoms when used improperly. It is crucial for ongoing research to assess the long-term safety profile of this compound.
Q & A
Basic: What are the standard protocols for synthesizing 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized thieno-triazolo-diazepine precursors. Key steps include:
- Halogenation : Introducing bromine at position 2 via electrophilic substitution under controlled temperature (0–5°C) using bromine sources like CuBr₂ ( ).
- Substitution Reactions : Incorporating the 2-fluorophenyl group via Suzuki-Miyaura coupling with a fluorophenyl boronic ester, catalyzed by Pd(PPh₃)₄ in a THF/water mixture ( ).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity ( ).
Critical Parameters : Reaction pH, temperature, and catalyst loading must be optimized to avoid byproducts like des-bromo analogs ( ).
Advanced: How can synthesis yield and purity be systematically optimized for this compound?
Methodological Answer:
Use Design of Experiments (DoE) to evaluate variables:
- Factors : Catalyst concentration, reaction time, solvent polarity.
- Responses : Yield (% by HPLC), purity (area under the curve).
A central composite design with 3–5 center points identifies optimal conditions (e.g., 1.2 mol% Pd catalyst, 12-hour reaction time in DMF). Validate with flow chemistry setups for reproducibility ().
Troubleshooting : Monitor for side reactions (e.g., demethylation at position 9) using LC-HRMS ( ).
Basic: What techniques are used for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl integration at δ 7.2–7.8 ppm) ( ).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z 455.0321) ( ).
- X-ray Crystallography : Resolve crystal packing (monoclinic system, space group Pc) and validate bond angles (e.g., β = 99.65°) ().
Advanced: How can researchers resolve contradictions in reported receptor binding affinities?
Methodological Answer:
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-flunitrazepam) in cortical neuron membranes to measure Ki values under standardized conditions (pH 7.4, 25°C) ( ).
- Computational Docking : Model interactions with GABAₐ receptor α1-subunit using AutoDock Vina. Compare binding poses across studies to identify discrepancies in protonation states or tautomerism ( ).
Basic: What in vitro models are suitable for studying its metabolic pathways?
Methodological Answer:
- Human Hepatocytes : Incubate compound (10 µM) for 24 hours, extract metabolites with acetonitrile, and analyze via LC-HRMS. Major Phase I metabolites include hydroxylation at the thieno ring ( ).
- Microsomal Assays : Use CYP3A4/2C19 isoforms to identify enzyme-specific oxidation pathways ( ).
Advanced: How do interspecies differences impact metabolic stability studies?
Methodological Answer:
- Comparative Metabolism : Parallel incubations in human, rat, and dog hepatocytes. Quantify half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method.
- Species-Specific CYP Profiling : Rat models overexpress CYP2D6, leading to faster N-demethylation compared to humans ( ). Adjust dosing protocols for preclinical trials accordingly.
Basic: What analytical methods detect this compound in biological matrices?
Methodological Answer:
- LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Limit of detection (LOD): 0.1 ng/mL ( ).
- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from plasma ( ).
Advanced: How can structure-activity relationships (SAR) guide analog development?
Methodological Answer:
- Core Modifications : Replace the 2-fluorophenyl group with 2-chlorophenyl (see brotizolam analogs) to assess halogen effects on GABAₐ binding ( ).
- Substituent Analysis : Methyl at position 9 enhances metabolic stability; bromine at position 2 increases lipophilicity (logP 3.2 vs. 2.8 for chloro analogs) ( ).
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solubility : Dissolve in DMSO (10 mM stock) and avoid freeze-thaw cycles >3× ( ).
Advanced: How can degradation pathways be elucidated under stress conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (60°C), acid (0.1 M HCl), and UV light (254 nm). Monitor degradation products via LC-HRMS.
- Kinetic Modeling : Use Arrhenius plots to predict shelf life. Hydrolysis at the diazepine ring is the primary pathway (t₁/₂ = 14 days at 25°C) ( ).
Basic: How is receptor selectivity evaluated against related benzodiazepines?
Methodological Answer:
- Radioligand Displacement : Screen against GABAₐ subtypes (α1–α6) using ³H-diazepam. This compound shows α1/α5 selectivity (IC₅₀ = 12 nM vs. 85 nM for α2) ( ).
Advanced: What strategies address discrepancies in neurotoxicity data across studies?
Methodological Answer:
- Meta-Analysis : Pool data from zebrafish LC₅₀ assays and rodent open-field tests. Adjust for variables like dosing regimen (acute vs. chronic) and strain-specific GABAₐ expression ( ).
- Biomarker Validation : Measure glial fibrillary acidic protein (GFAP) in cerebrospinal fluid to quantify neuroinflammation ().
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
